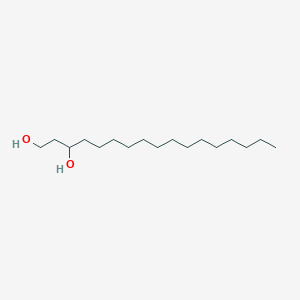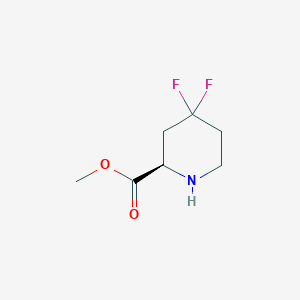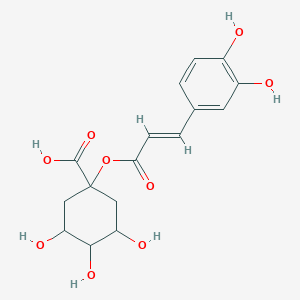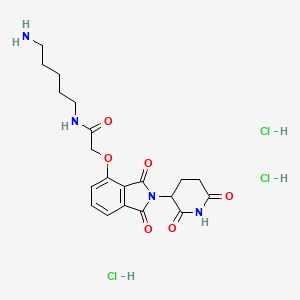
Heptadecane-1,3-diol
Übersicht
Beschreibung
Heptadecane-1,3-diol is a useful research compound. Its molecular formula is C17H36O2 and its molecular weight is 272.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Heptadecane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptadecane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Age-Related Inflammation and Kidney Health : Heptadecane has been observed to suppress age-related inflammation by reducing NF-kB activity and upregulating NIK/IKK and MAPKs pathways in aged kidney tissues, potentially offering therapeutic benefits for aging-related conditions (Kim et al., 2013).
Solvent Extraction of Boron : A study has shown that 2,2,6-trimethyl-1,3-heptanediol is a promising boron extractant due to its high solubility in aliphatic diluents and low solubility in the aqueous phase, indicating its potential in industrial applications (Tural et al., 2007).
Polyethylene Modification : Heptadecane is found to reduce the crystallinity of polyethylene and prolong its antioxidant action, highlighting its unique properties in material science (Shlyapnikov & Kolesnikova, 2003).
Thermal Energy Storage : Microencapsulated heptadecane with calcium carbonate enhances thermal conductivity and prevents leakage, making it a promising material for thermal energy storage in various applications, such as air conditioning, textile management, and food preservation (Sari et al., 2021).
Synthesis of Dialkyl Ketones : A method for synthesizing 9-[11C]heptadecan-9-one from di-n-octylthexylborane has potential applications in the production of various dialkyl ketones (Kothari et al., 1986).
Energy Storage and Thermal Stability : PMMA/n-heptadecane microcapsules demonstrate good energy storage potential and thermal stability, suggesting their use as solid-liquid microPCM for thermal energy storage (Sari et al., 2010).
Synthesis of Pharmaceuticals : Chelating alcohols like di(ethylene glycol) significantly accelerate the samarium diiodide-mediated reduction of 3-heptanone to 3-heptanol, offering a promising strategy for efficient synthesis of 3-heptanone-based pharmaceuticals (Dahlén & Hilmersson, 2001).
Fatty Acids Conversion : Pt supported on zeolite 5A beads shows superior catalytic performance for converting oleic acid to heptadecane, a process relevant for transforming fatty acids into gasoline/diesel-range hydrocarbons (Yang et al., 2015).
Eigenschaften
IUPAC Name |
heptadecane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18/h17-19H,2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNELUTYSVHOFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptadecane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-[2-[[8-(2,4-Difluoroanilino)-8-oxooctyl]amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid](/img/structure/B8205503.png)
![(1S,5R,8R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B8205504.png)
![[3-hexadecoxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8205512.png)



![(3aR,8aS)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8205531.png)
![1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B8205540.png)
